Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate
CAS No.:
Cat. No.: VC15612366
Molecular Formula: C17H20N4O7S
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O7S |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | methyl 4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C17H20N4O7S/c1-26-15-10-13(19-17(20-15)28-3)21-29(24,25)12-6-4-11(5-7-12)18-14(22)8-9-16(23)27-2/h4-7,10H,8-9H2,1-3H3,(H,18,22)(H,19,20,21) |
| Standard InChI Key | KEBZPVHFRGEXCW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC)OC |
Introduction
Methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds have been extensively studied in medicinal chemistry for their potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Interaction Studies
-
Target Proteins: Interaction studies focus on its binding affinity to target proteins or enzymes implicated in disease pathways. These studies are crucial for understanding its mechanisms of action and therapeutic efficacy.
Synthetic Routes
-
Key Steps: The synthesis typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity of the desired compound.
-
Chemical Properties: The compound's chemical properties are influenced by its functional groups, including the sulfamoyl and pyrimidine moieties, which are essential for its biological activities.
Related Compounds and Structural Similarities
-
Structural Analogues: Several compounds share structural similarities with methyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate, including other sulfonamide derivatives and pyrimidine-containing compounds.
-
Unique Features: This compound is unique due to its specific arrangement of functional groups, which may confer distinct biological activities compared to its analogues.
Future Research Directions
-
Mechanisms of Action: Further investigations are needed to elucidate its mechanisms of action and therapeutic efficacy fully.
-
Clinical Trials: Potential progression to clinical trials to assess its safety and efficacy in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume